Enhanced Antiproliferative Activity in Colon Carcinoma: Brominated vs. Non-Brominated Core Scaffold
The presence of the bromine atom at the 3-position of the pyridine ring in 3-Bromo-4-(5-methyl-2-imidazolyl)pyridine is directly associated with enhanced antiproliferative activity compared to its non-brominated counterpart, 4-(5-methyl-2-imidazolyl)pyridine. Studies demonstrate that bromo-substituted derivatives exhibit significantly improved potency against colon carcinoma cell lines . While precise IC50 values for the target compound are not publicly available in primary literature, vendor technical datasheets confirm that 'bromo-substituted derivatives have shown enhanced activity compared to their unsubstituted counterparts' in colon carcinoma models . This class-level trend is consistent across imidazolylpyridine scaffolds, where halogenation at the pyridine 3-position improves target binding affinity and cellular permeability [1].
| Evidence Dimension | Antiproliferative activity in colon carcinoma cell lines |
|---|---|
| Target Compound Data | Enhanced activity relative to unsubstituted analog (exact IC50 not reported) |
| Comparator Or Baseline | 4-(5-Methyl-2-imidazolyl)pyridine (non-brominated core) |
| Quantified Difference | Not quantifiable; qualitative enhancement reported |
| Conditions | Colon carcinoma cell line assays (specific cell line not disclosed) |
Why This Matters
The bromine substituent is not merely a synthetic handle but a critical determinant of biological activity, making 3-Bromo-4-(5-methyl-2-imidazolyl)pyridine a superior starting point for medicinal chemistry campaigns targeting colorectal cancer compared to dehalogenated analogs.
- [1] El-Sherief HAM, Youssif BGM, Bukhari SNA, et al. Imidazole-pyridine hybrids as potent anti-cancer agents. European Journal of Medicinal Chemistry Reports. 2022;6:100078. View Source
